

Application Notes & Protocols: Characterization of Ethyl 2-isopropylthiazole-4-carboxylate

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Compound of Interest

Compound Name: *Ethyl 2-isopropylthiazole-4-carboxylate*

Cat. No.: *B160714*

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Audience: Researchers, scientists, and drug development professionals.

Introduction: **Ethyl 2-isopropylthiazole-4-carboxylate** is a heterocyclic compound with potential applications in medicinal chemistry and materials science. As with any synthesized compound intended for further use, rigorous structural confirmation and purity assessment are paramount. These application notes provide detailed protocols for the analytical characterization of this compound using a suite of standard spectroscopic and chromatographic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).

Spectroscopic Characterization

Spectroscopic methods are essential for elucidating the molecular structure of the title compound. The combination of NMR, Mass, and IR spectroscopy provides comprehensive information about the connectivity of atoms, the molecular weight, and the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. Both ^1H and ^{13}C NMR are required for full characterization.

Experimental Protocol: NMR Analysis

- Sample Preparation: Dissolve approximately 5-10 mg of **ethyl 2-isopropylthiazole-4-carboxylate** in 0.6 mL of deuterated chloroform (CDCl_3).
- Instrumentation: Record spectra on a 400 MHz (or higher) NMR spectrometer.[1][2]
- ^1H NMR Acquisition:
 - Internal Standard: Use the residual solvent peak (CDCl_3 : δ 7.26 ppm) as the internal standard.[1]
 - Parameters: Acquire data with a spectral width of 16 ppm, a relaxation delay of 1 second, and 16 scans.
- ^{13}C NMR Acquisition:
 - Internal Standard: Use the solvent peak (CDCl_3 : δ 77.0 ppm) as the internal standard.[1]
 - Parameters: Acquire data with complete proton decoupling, a spectral width of 240 ppm, and accumulate 1024 scans.

Data Presentation: Expected NMR Shifts

The following tables summarize the expected chemical shifts (δ), multiplicities, coupling constants (J), and assignments for **ethyl 2-isopropylthiazole-4-carboxylate**.

Table 1: Predicted ^1H NMR Spectral Data (400 MHz, CDCl_3)

| Chemical Shift (δ , ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
|-------------------------------------|--------------|---------------------------------|-------------|-------------------------------------|
| ~8.10 | s | - | 1H | Thiazole C5-H |
| ~4.40 | q | 7.1 | 2H | -O-CH ₂ -CH ₃ |
| ~3.40 | sept | 6.9 | 1H | -CH(CH ₃) ₂ |
| ~1.40 | t | 7.1 | 3H | -O-CH ₂ -CH ₃ |

| ~1.35 | d | 6.9 | 6H | -CH(CH₃)₂ |

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Chemical Shift (δ , ppm) | Assignment |
|----------------------------------|-------------------------------------|
| ~175.0 | Thiazole C2 |
| ~162.0 | Ester C=O |
| ~148.0 | Thiazole C4 |
| ~125.0 | Thiazole C5 |
| ~61.5 | -O-CH ₂ -CH ₃ |
| ~34.0 | -CH(CH ₃) ₂ |
| ~23.0 | -CH(CH ₃) ₂ |

| ~14.3 | -O-CH₂-CH₃ |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information based on its fragmentation patterns.

Experimental Protocol: Mass Spectrometry Analysis

- Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
- Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source or a Gas Chromatography-Mass Spectrometry (GC-MS) system.[1][3]
- Data Acquisition (ESI-MS):
 - Mode: Positive ion mode.
 - Analysis: Infuse the sample solution directly into the source. Scan a mass range of m/z 50-500. The primary ion observed should correspond to the protonated molecule $[M+H]^+$.

Data Presentation: Expected Mass Spectrometry Data

Table 3: Predicted Mass Spectrometry Data for $C_9H_{13}NO_2S$

| Parameter | Value | Ion |
|-------------------|------------------|-------|
| Molecular Formula | $C_9H_{13}NO_2S$ | - |
| Exact Mass | 199.0667 | $[M]$ |
| Molecular Weight | 199.27 | - |

| Expected Ion (m/z) | 200.0740 | $[M+H]^+$ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Experimental Protocol: FT-IR Analysis

- Sample Preparation: Place a small amount of the neat oil or solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.[3] Alternatively, prepare a KBr pellet.[3]
- Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.[4]

- Data Acquisition:
 - Range: Scan from 4000 cm^{-1} to 400 cm^{-1} .
 - Resolution: Set the resolution to 4 cm^{-1} .
 - Scans: Co-add 16 scans to obtain a high-quality spectrum.

Data Presentation: Expected IR Absorption Bands

| Wavenumber (cm^{-1}) | Intensity | Assignment |
|---------------------------------|-----------|-----------------------------|
| ~2970 | Strong | C-H stretch (aliphatic) |
| ~1720 | Strong | C=O stretch (ester) |
| ~1540 | Medium | C=N stretch (thiazole ring) |

| ~1240 | Strong | C-O stretch (ester) |

Chromatographic Analysis

Chromatographic methods are employed to assess the purity of the compound and to separate it from any starting materials, byproducts, or impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for determining the purity of non-volatile or thermally labile compounds.

Experimental Protocol: HPLC Purity Analysis

- Sample Preparation: Prepare a stock solution of **ethyl 2-isopropylthiazole-4-carboxylate** in acetonitrile at a concentration of 1 mg/mL. Dilute to a working concentration of approximately 0.1 mg/mL.
- Instrumentation: Use an HPLC system equipped with a UV detector.

- Chromatographic Conditions: The following table outlines a standard set of conditions for analysis.

Table 4: HPLC Method Parameters for Purity Assessment

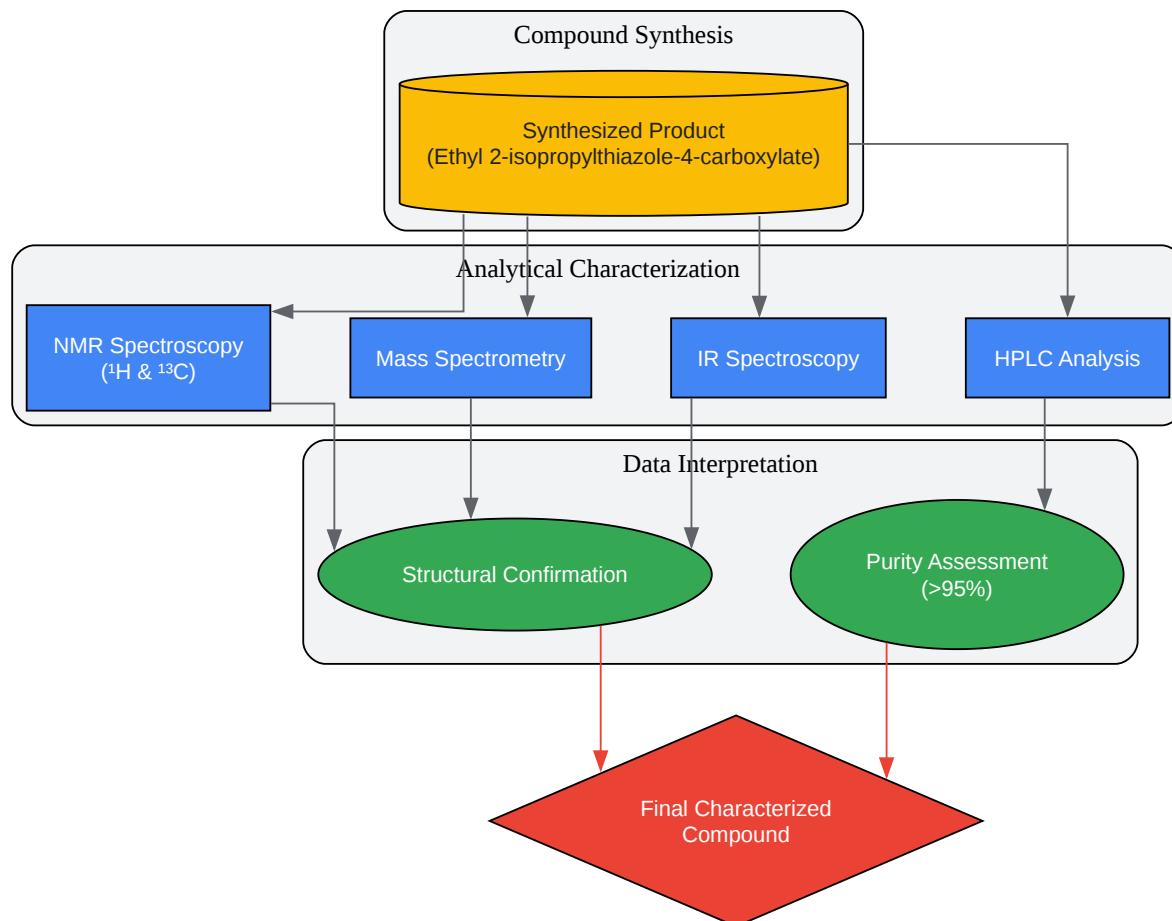
| Parameter | Condition |
|--------------------|--|
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 μm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 15 minutes, hold for 5 min |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 μ L |
| Column Temperature | 25 °C |

| Detection | UV at 265 nm[1] |

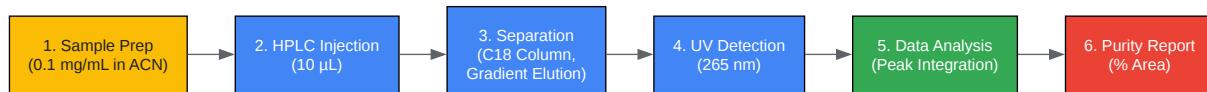
Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram. The retention time of the main peak should be consistent across injections.

Visualized Workflows

Diagrams created using Graphviz help illustrate the logical flow of the characterization process.

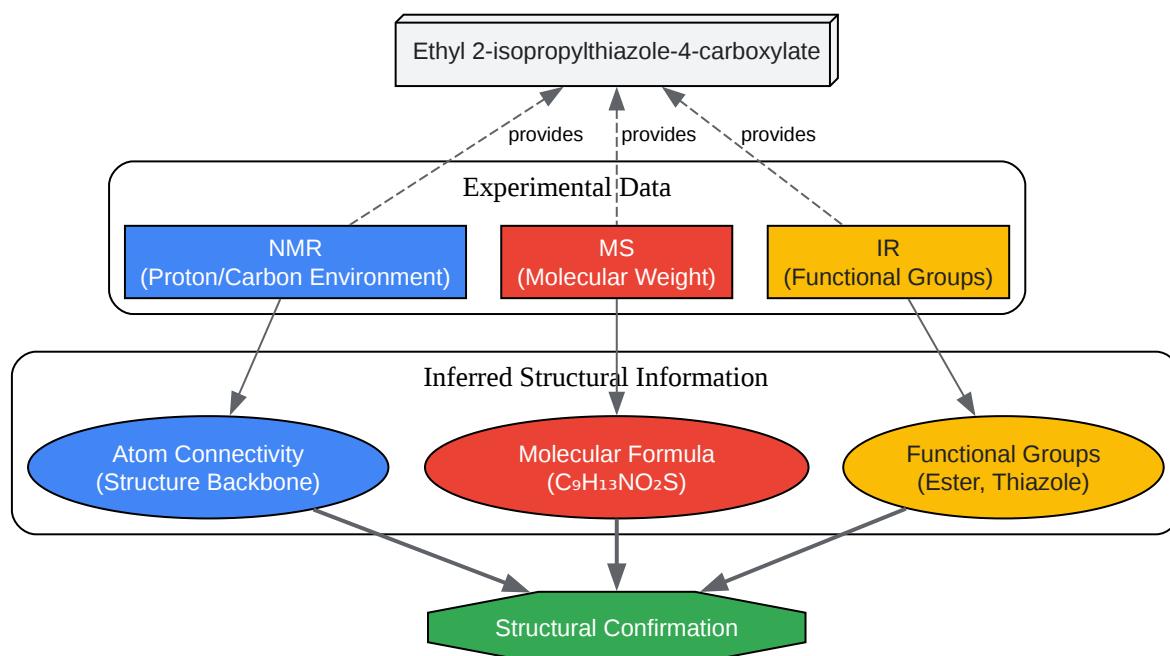
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Caption: Overall workflow for the analytical characterization of the synthesized compound.



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Caption: Step-by-step workflow for HPLC-based purity analysis.



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Caption: Logical relationship between experimental data and structural confirmation.

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